molecular formula C22H44 B12867474 1,2-Dioctylcyclohexane

1,2-Dioctylcyclohexane

Cat. No.: B12867474
M. Wt: 308.6 g/mol
InChI Key: NTOKGSQOUBXQAJ-UHFFFAOYSA-N
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Description

1,2-Dioctylcyclohexane is a useful research compound. Its molecular formula is C22H44 and its molecular weight is 308.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H44

Molecular Weight

308.6 g/mol

IUPAC Name

1,2-dioctylcyclohexane

InChI

InChI=1S/C22H44/c1-3-5-7-9-11-13-17-21-19-15-16-20-22(21)18-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3

InChI Key

NTOKGSQOUBXQAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1CCCCC1CCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for 1,2 Dioctylcyclohexane and Analogues

Strategies for Carbon-Ring Formation and Alkyl Chain Integration

The creation of a 1,2-disubstituted cyclohexane (B81311) framework can be achieved through various synthetic routes, starting from different precursors. These strategies involve either forming the ring with the substituents already in place or adding the substituents to a pre-existing ring.

Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic molecules in a single step. numberanalytics.com The most prominent among these for constructing six-membered rings is the Diels-Alder reaction, a [4+2] cycloaddition. libretexts.orgpageplace.de This reaction involves the combination of a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to create a cyclohexene (B86901) derivative. numberanalytics.com

For the synthesis of a precursor to 1,2-dioctylcyclohexane, one could envision a reaction between a diene and a dienophile bearing octyl groups, or groups that can be converted to octyl chains. For instance, a diene could react with a dienophile like 1,2-dioctyl-ethene. The resulting cyclohexene derivative serves as a direct precursor to the saturated cyclohexane ring, which is formed in a subsequent reduction step. The Diels-Alder reaction is highly valued for its predictability and control over regio- and stereochemistry. numberanalytics.compageplace.de

The conversion of unsaturated cyclic precursors, such as those obtained from cycloaddition reactions or commercially available aromatic compounds, into saturated alkanes is a fundamental transformation. Catalytic hydrogenation is the most common method for this purpose.

A viable and direct route to this compound involves the hydrogenation of 1,2-dioctylbenzene (B8513892). Aromatic rings can be reduced to their corresponding cycloalkanes under hydrogen pressure in the presence of catalysts like platinum, palladium, or nickel. ncert.nic.inresearchgate.net This process, known as hydrogenation, effectively saturates the ring system. ncert.nic.in

Similarly, if a cyclohexene derivative is synthesized, for example via a Diels-Alder reaction, the remaining double bond is readily reduced to a single bond through catalytic hydrogenation to yield the final saturated cyclohexane scaffold. ncert.nic.in These reductive methods are generally high-yielding and are a cornerstone of alkane synthesis.

Another classical yet effective approach involves the use of dihalogenated cyclohexanes as starting materials. For instance, trans- or cis-1,2-dichlorocyclohexane (B86984) can be reacted with an organometallic reagent containing the desired alkyl chain. The use of organocuprates (Gilman reagents) or Grignard reagents in the presence of a suitable catalyst can facilitate the displacement of the halogen atoms with the octyl groups.

A related historical method is the Wurtz reaction, which involves the treatment of alkyl halides with sodium metal to form a new carbon-carbon bond. ncert.nic.in While less common in modern synthesis due to side reactions, an intramolecular Wurtz reaction of a dihalide can, in principle, form a cyclic structure, and intermolecular versions can couple alkyl chains to a halogenated core. acs.org More contemporary methods often rely on cross-coupling reactions catalyzed by transition metals, which offer greater control and functional group tolerance. The synthesis of alkynes from vicinal dihalides through double elimination reactions also highlights the utility of dihalogenated compounds as synthetic intermediates. masterorganicchemistry.comlibretexts.org

Recent advances in catalysis have opened new, highly efficient pathways to cycloalkanes. One of the most innovative is the "hydrogen borrowing" strategy, which allows for the direct synthesis of substituted cyclohexanes from diols and secondary alcohols or ketones. acs.orgnih.gov This atom-economical method generates water as the only stoichiometric byproduct. acs.org

In this approach, a 1,5-diol is coupled with a secondary alcohol or ketone using a transition metal catalyst. acs.orgnih.gov Earth-abundant metal catalysts, such as those based on manganese, have proven effective and versatile for this transformation. acs.orgnih.gov The reaction proceeds through a cascade sequence where the catalyst facilitates the temporary oxidation of the alcohols to intermediate aldehydes and ketones, which then undergo an aldol (B89426) condensation to form a new C-C bond, followed by cyclization and reduction steps to yield the final cycloalkane. acs.org Iridium-based catalysts have also been successfully employed for the synthesis of multisubstituted cyclohexanes with high stereocontrol using this methodology. acs.org For synthesizing this compound, this could involve a reaction between a suitably substituted 1,5-pentanediol (B104693) and a secondary alcohol containing an octyl group.

Table 1: Comparison of Catalytic Methods for Cyclohexane Ring Synthesis

Catalytic MethodCatalyst ExampleSubstratesKey FeaturesReference
Hydrogen BorrowingManganese Pincer Complex1,5-Diols and Secondary Alcohols/KetonesAtom-economical, high yields, good to high diastereoselectivity, uses earth-abundant metal. acs.orgnih.gov
Hydrogen BorrowingIridium Complex1,5-Diols and Methyl KetonesHigh levels of stereocontrol, efficient for multiply substituted products. acs.org
Catalytic HydrogenationPlatinum, Palladium, NickelArenes (e.g., 1,2-dialkylbenzene) or CyclohexenesWell-established, high yields for converting unsaturated rings to saturated alkanes. ncert.nic.inresearchgate.net
Ruthenium-Catalyzed CouplingRu3(CO)12/PCy3Diols and AlkynesForms α-hydroxy ketones which can be further processed; good for functionalized intermediates. nih.gov

Stereoselective Synthesis Approaches for 1,2-Disubstituted Cyclohexanes

For a molecule like this compound, the two octyl groups can be arranged in either a cis (on the same side of the ring) or trans (on opposite sides) configuration. These two diastereomers can have different physical properties. Controlling this stereochemical outcome is a key challenge in synthesis.

The stereochemical configuration of 1,2-disubstituted cyclohexanes is determined by the synthetic route and the reaction mechanism. libretexts.org

Catalytic Hydrogenation: The hydrogenation of a 1,2-disubstituted cyclohexene typically results in the cis isomer. This is because the hydrogen atoms are delivered from the catalyst surface to one face of the double bond in a syn-addition.

Catalytic Annulation from Diols: The hydrogen borrowing strategies using manganese or iridium catalysts can offer high levels of diastereoselectivity. acs.orgacs.org The stereochemistry can be influenced by the structure of the starting diol and the reaction conditions, often leading to the thermodynamically more stable trans product where the bulky substituents can occupy equatorial positions to minimize steric strain. acs.org

Reactions of Dihalogen Derivatives: Syntheses starting from dihalogenated cyclohexanes can produce mixtures of cis and trans isomers. However, by choosing a stereochemically pure starting material (e.g., trans-1,2-dichlorocyclohexane) and a reaction mechanism that proceeds with either inversion or retention of stereochemistry, it is possible to control the outcome.

The ability to selectively synthesize either the cis or trans isomer is crucial for studying the structure-property relationships of this compound. The choice of a specific synthetic method will depend on the desired stereochemical outcome and the availability of starting materials. organic-chemistry.orgnih.gov

Enantioselective Methodologies for Chiral Cycloalkane Systems

The creation of chiral centers with specific stereochemistry is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For 1,2-disubstituted cyclohexanes, including this compound, achieving high enantioselectivity is crucial for controlling the material's final properties. A primary route to such compounds involves the asymmetric hydrogenation of a corresponding cyclohexene precursor, 1,2-dioctylcyclohexene. This can be achieved through the use of chiral catalysts that create a stereochemically defined environment for the hydrogenation reaction.

Another powerful strategy is the asymmetric ring opening/cross metathesis (AROCM) of smaller, functionalized cycloalkenes. For instance, the AROCM of cis-dioxygenated cyclobutenes using a chiral-at-Ru complex can produce functionally rich acyclic precursors with high enantiomeric excess (ee), which can then be further elaborated and cyclized to form the desired chiral cyclohexane. rsc.orgnih.gov This method has been successfully applied to the synthesis of 1,2-anti diols with exceptionally high enantioenrichment, often exceeding 90% ee. rsc.orgnih.gov

Furthermore, the use of chiral bifunctional acid-base catalysts has shown promise in the enantioselective synthesis of 1,2-disubstituted cycloalkanes. For example, a chiral chinchona-based squaramide catalyst has been used for the sulfa-Michael addition to cyclobutenes, yielding products with high diastereomeric and enantiomeric ratios. numberanalytics.comrsc.orgresearchgate.net These methodologies, while demonstrated on different substrates, provide a clear framework for the development of enantioselective routes to chiral this compound.

Table 1: Examples of Enantioselective Synthesis of 1,2-Disubstituted Cycloalkane Analogues

Catalyst/MethodSubstrate TypeProduct TypeYield (%)Enantiomeric Excess (ee) (%)Reference
Ru-DTBM-segphosPyridine-pyrroline tri-substituted alkenesChiral substituted pyrrolidinesHighHigh nih.govnih.gov
Chiral-at-Ru Complex (AROCM)cis-Dioxygenated cyclobutenes1,2-anti diolsup to 8589-99 rsc.orgnih.gov
Chiral SquaramideN-acyl-oxazolidinone-substituted cyclobuteneThio-substituted cyclobutanesHighup to 99.7:0.3 er numberanalytics.comrsc.orgresearchgate.net

Note: The data presented is for analogous systems and illustrates the potential of these methodologies for the synthesis of chiral this compound.

Optimization of Reaction Conditions and Yields for Long-Chain Cycloalkanes

The synthesis of long-chain cycloalkanes like this compound often requires careful optimization of reaction conditions to maximize yield and minimize byproducts. The primary synthetic route involves the catalytic hydrogenation of the corresponding aromatic precursor, 1,2-dioctylbenzene. libretexts.orgyoutube.com This reaction, while conceptually straightforward, presents challenges due to the high stability of the aromatic ring.

Achieving complete hydrogenation typically necessitates harsh conditions, such as high pressures (e.g., 100 atmospheres) and elevated temperatures (e.g., 150°C), often in the presence of a nickel catalyst. youtube.com However, for more substituted or sensitive substrates, milder conditions are desirable to avoid side reactions. The choice of catalyst is critical; palladium on carbon (Pd/C) is a common choice, but other systems like palladium supported on nickel oxide have also shown high activity and selectivity for the hydrogenation of various substituted aromatic compounds. rsc.org

The optimization process involves a systematic study of several parameters:

Catalyst Selection: The nature of the metal (e.g., Pd, Pt, Ni, Ru) and the support material can significantly influence activity and selectivity. For instance, in the selective hydrogenation of nitroarenes, a related transformation, cobalt nanoparticles encapsulated in N-doped carbon (Co@NC) have demonstrated high conversion and selectivity under mild conditions. rsc.org

Solvent: The choice of solvent can affect catalyst activity and substrate solubility. While many hydrogenations are performed in common organic solvents like ethanol (B145695) or acetic acid, the use of greener solvents is an increasing focus. libretexts.org

Temperature and Pressure: These parameters are often interdependent. Higher temperatures and pressures generally increase the reaction rate but can also lead to undesired side reactions or catalyst deactivation. Finding the optimal balance is key.

Reaction Time: Sufficient time is required for complete conversion, but prolonged reaction times can lead to the formation of byproducts. nih.gov

Modern approaches to reaction optimization, such as the use of Bayesian optimization and automated platforms, can significantly accelerate the identification of optimal conditions by efficiently exploring the multidimensional parameter space. researchgate.net

Table 2: General Parameters for Optimization of Catalytic Hydrogenation of Aromatic Compounds

ParameterCommon Range/OptionsEffect on Reaction
CatalystPd/C, PtO₂, Raney Ni, Ru-based, Co-basedInfluences activity, selectivity, and required reaction conditions. libretexts.orgrsc.orgrsc.org
SolventEthanol, Acetic Acid, Dichloromethane, "Green" solventsAffects substrate/catalyst interaction and can influence reaction rate. libretexts.orgnih.gov
Temperature25 - 200 °CHigher temperatures increase reaction rate but can decrease selectivity. youtube.com
Pressure (H₂)1 - 100 atmHigher pressure increases hydrogen availability and reaction rate. youtube.com
Catalyst Loading0.1 - 10 mol%Higher loading can increase rate but also cost.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound can be made more sustainable by incorporating these principles.

A key aspect of green chemistry is the use of catalysis . Catalytic reactions are preferred over stoichiometric ones because they reduce waste by being more atom-economical and often allow for milder reaction conditions, thus saving energy. nih.govrsc.org The catalytic hydrogenation of 1,2-dioctylbenzene to this compound is an example of a highly atom-economical reaction, as all atoms of the reactants are incorporated into the final product. researchgate.net

The development of sustainable synthetic routes often begins with the choice of starting materials. Instead of relying on fossil fuel-derived feedstocks, there is a growing interest in utilizing biomass. rsc.org For instance, long-chain cycloalkanes can be produced from biomass-derived furfurals and cyclic ketones. nih.govrsc.org Lignocellulosic biomass can be converted into aromatic compounds, which can then be hydrogenated to cycloalkanes for use as jet fuels. rsc.org A potential green route to this compound could involve the derivatization of bio-based platform molecules to generate the dioctyl-substituted aromatic precursor, followed by catalytic hydrogenation.

The use of greener solvents is another important consideration. Traditional organic solvents are often volatile and toxic. azom.com Water, supercritical fluids, and ionic liquids are being explored as more environmentally benign alternatives. azom.com In the context of hydrogenation, performing the reaction in a solvent that allows for easy separation and recycling of the catalyst is a key goal. nih.gov

Furthermore, the design of the catalyst itself can be guided by green chemistry principles. The use of earth-abundant and less toxic metals, such as iron, in place of precious metals like ruthenium or rhodium is an active area of research. rsc.org

The integration of these principles—catalysis, renewable feedstocks, and green solvents—can lead to more sustainable and environmentally friendly methods for the synthesis of this compound and other valuable long-chain cycloalkanes. researchgate.netdgmk.de

Stereochemical Analysis and Conformational Dynamics of 1,2 Dioctylcyclohexane

Conformational Isomerism in Disubstituted Cyclohexanes

Substituted cyclohexanes are not planar and exist predominantly in chair conformations to minimize angle and torsional strain. maricopa.edu The presence of substituents on the ring leads to different conformational isomers with varying stabilities. openstax.org

Cyclohexane (B81311) can, in theory, adopt several conformations, including the chair, boat, twist-boat, and half-chair forms. libguides.comlibretexts.org The chair conformation is the most stable, with an estimated 99.9% of molecules adopting this form at room temperature due to its staggered arrangement of hydrogens, which minimizes torsional strain. libretexts.org The boat conformation is less stable due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsing interactions along the sides. libretexts.org The twist-boat conformation is an intermediate in energy between the chair and boat forms. libretexts.org

ConformationRelative Energy (kcal/mol)Key Features
Chair0Most stable, staggered C-H bonds libretexts.org
Twist-Boat~5.5Less stable than chair, relieves some flagpole interactions libretexts.org
Boat~6.9Higher energy due to flagpole and eclipsing strain libretexts.org
Half-Chair~10.8Transition state for chair-to-twist-boat interconversion nih.gov
Note: Energy values are approximate for unsubstituted cyclohexane and can be influenced by substituents.

In a chair conformation, substituents can occupy two types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). ucalgary.ca Due to steric hindrance, substituents generally prefer the more stable equatorial position to avoid 1,3-diaxial interactions. ucalgary.calibretexts.org This preference is more pronounced for larger, bulkier substituents. ucalgary.cafiveable.me The steric strain resulting from 1,3-diaxial interactions increases with the size of the substituent. libretexts.org For a large alkyl group like octyl, the preference for the equatorial position is significant to minimize these unfavorable steric repulsions. ucalgary.cafiveable.me The energy difference between the axial and equatorial conformations is quantified by the A-value, which represents the Gibbs free energy difference. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

SubstituentA-Value (kcal/mol)
Methyl1.70 masterorganicchemistry.com
Ethyl1.75 masterorganicchemistry.com
Isopropyl2.15 masterorganicchemistry.com
tert-Butyl>4.5 masterorganicchemistry.com
Note: A-values quantify the energetic preference for a substituent to be in the equatorial position.

Chiral Properties and Optical Isomerism

1,2-Disubstituted cyclohexanes possess two chiral centers at carbons 1 and 2. spcmc.ac.in This can lead to the existence of stereoisomers that are chiral and optically active. mvpsvktcollege.ac.in

Identification of Chiral Centers and Elements of Symmetry

The structure of 1,2-dioctylcyclohexane features two stereocenters, which are also referred to as chiral centers. utdallas.edu A chiral center is a carbon atom bonded to four different groups. shimizu-uofsc.nettransformationtutoring.comucalgary.ca In the case of this compound, the carbon atoms at position 1 and position 2 of the cyclohexane ring are chiral centers. Each of these carbons is attached to a hydrogen atom, an octyl group, and two different carbon pathways around the ring.

trans-1,2-Dioctylcyclohexane : In the trans isomer, the two octyl groups are on opposite sides of the ring. This arrangement eliminates the plane of symmetry that is present in the cis isomer. Consequently, the trans isomer is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. spcmc.ac.inlibretexts.org

Enantiomeric and Diastereomeric Relationships in this compound

Stereoisomers are molecules with the same molecular formula and connectivity but different spatial arrangements of atoms. utdallas.edumasterorganicchemistry.com They can be classified as either enantiomers or diastereomers. oregonstate.edu

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu As mentioned, trans-1,2-dioctylcyclohexane is chiral and exists as a pair of enantiomers. These are specifically designated as (1R,2R)-1,2-dioctylcyclohexane and (1S,2S)-1,2-dioctylcyclohexane. To go from one enantiomer to the other, the configuration of every chiral center is inverted. masterorganicchemistry.comoregonstate.edu

Diastereomers are stereoisomers that are not mirror images of each other. utdallas.eduoregonstate.edu The relationship between the cis and trans isomers of this compound falls into this category. cis-1,2-Dioctylcyclohexane is a diastereomer of both the (1R,2R) and (1S,2S) enantiomers of trans-1,2-dioctylcyclohexane. libretexts.orglibretexts.org

The stereochemical relationships for this compound are summarized in the table below.

Isomer Chirality Relationship to other Isomers
cis-1,2-DioctylcyclohexaneAchiral (meso compound)Diastereomer of the trans enantiomers
(1R,2R)-1,2-DioctylcyclohexaneChiralEnantiomer of (1S,2S) isomer; Diastereomer of the cis isomer
(1S,2S)-1,2-DioctylcyclohexaneChiralEnantiomer of (1R,2R) isomer; Diastereomer of the cis isomer

Chemical Reactivity and Degradation Pathways of 1,2 Dioctylcyclohexane

Oxidative Transformation Mechanisms in Saturated Cycloalkanes

Saturated cycloalkanes, like the cyclohexane (B81311) ring in 1,2-dioctylcyclohexane, are generally resistant to oxidation under mild conditions. However, under more forceful conditions, such as those involving high temperatures, strong oxidants, or catalysts, they can undergo oxidation. vaia.com The process often initiates with the cleavage of a carbon-hydrogen (C-H) bond, which is a challenging step due to the bond's strength and lack of polarity. nih.gov

Industrial processes have been developed for the selective oxidation of cycloalkanes. For instance, the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a critical industrial reaction, often serving as a precursor to the synthesis of nylon. mdpi.com This transformation typically employs metal catalysts and molecular oxygen. mdpi.com

The presence of the two octyl side chains in this compound introduces additional sites for oxidative attack. The reactivity of these long-chain alkyl groups is expected to be similar to that of linear alkanes.

Photo-oxidative Pathways and Radical Intermediates

Photo-oxidation involves the initiation of oxidation reactions by light. In the presence of a photosensitizer and oxygen, cycloalkanes can be oxidized. For example, acridinium (B8443388) ion has been used as a photocatalyst for the oxidation of cyclohexane at room temperature. mdpi.comresearchgate.net The proposed mechanism involves the generation of a chlorine radical which then abstracts a hydrogen atom from the cyclohexane ring to form a cyclohexyl radical. mdpi.com This alkyl radical can then react with oxygen to form alcohol and ketone products. mdpi.comresearchgate.net

The oxidation of cycloalkanes often proceeds through a series of radical intermediates. The initial step is the formation of an alkyl radical (R•) through hydrogen atom abstraction. pnas.org This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). pnas.org The ROO• can then undergo intramolecular hydrogen transfer to create a hydroperoxyalkyl radical (•QOOH). pnas.orgaip.org This •QOOH intermediate is a critical species in the autoignition chemistry of cycloalkanes. acs.org Recent studies have directly identified and characterized •QOOH intermediates in cyclohexane oxidation through infrared spectroscopy. pnas.orgaip.org These intermediates can then decompose to form various products, including cyclic ethers and hydroxyl radicals. pnas.org The formation of radicals in the gas-phase oxidation of cyclohexane over metal oxides has been confirmed using spin trapping and EPR spectroscopy, with evidence suggesting that the initial oxygen atom comes from the metal oxide lattice. rsc.orgnih.gov

In the context of this compound, photo-oxidation could be initiated at either the cyclohexane ring or the octyl side chains, leading to a complex mixture of radical intermediates and final products.

Enzymatic and Microbial Oxidation Relevant to Cyclic Hydrocarbons

Microorganisms have evolved diverse enzymatic pathways to degrade hydrocarbons, including cycloalkanes. Several bacterial and fungal strains are capable of utilizing cycloalkanes as a source of carbon and energy. nih.govnih.gov The microbial degradation of cycloalkanes is a key process in the environmental fate of these compounds, particularly in the context of oil spills and contaminated soils. nih.govbu.edu

The initial step in the aerobic microbial degradation of cyclohexane typically involves the action of a monooxygenase enzyme. nih.gov This enzyme introduces a hydroxyl group, converting cyclohexane to cyclohexanol. The cyclohexanol is then further oxidized to cyclohexanone, which can then undergo ring cleavage to form linear dicarboxylic acids that can enter central metabolic pathways. nih.gov

For substituted cycloalkanes like this compound, microorganisms can attack either the ring or the alkyl side chains. Studies on the biodegradation of n-alkyl-substituted cycloalkanes have shown that some microorganisms can utilize compounds like dodecylcyclohexane (B156805) and heptadecylcyclohexane (B11327) for growth. nih.gov The degradation often proceeds via oxidation of the alkyl side chain, followed by β-oxidation. nih.gov The length of the alkyl chain can influence the probability of ring cleavage. nih.gov It has also been observed that isoalkanes are degraded faster than cycloalkanes in some microbial systems. bu.edu

Anaerobic degradation of cycloalkanes by sulfate-reducing bacteria has also been documented. nih.gov This process involves the activation of the cycloalkane by its addition to fumarate, forming a cycloalkylsuccinate derivative. nih.gov

Table 1: Examples of Microorganisms and Enzymes in Cycloalkane Oxidation
Microorganism/Enzyme SystemSubstrate(s)Key Transformation(s)Reference(s)
Alcanivorax sp. strain MBIC 4326n-Alkylcyclohexanesβ-oxidation of alkyl side chain, formation of cyclohexanecarboxylic acid nih.gov
Desulfosarcina-Desulfococcus clusterCyclohexaneAnaerobic degradation coupled to sulfate (B86663) reduction, formation of cyclohexylsuccinate nih.gov
P450 Monooxygenase and Alcohol DehydrogenaseCycloalkanesDirect oxidation to cycloalkanones researchgate.netwiley.com
Fungal PeroxygenasesCyclohexane, other hydrocarbonsHydroxylation to form alcohols acs.org
Mycobacterium and Nocardia asteroidesDodecylcyclohexane, HeptadecylcyclohexaneUtilization as sole carbon and energy source nih.gov

Hydrolytic Stability and Decomposition Kinetics

Saturated cycloalkanes are chemically inert towards water and are considered to be hydrolytically stable under normal environmental conditions. Their low water solubility further limits potential hydrolytic reactions. Significant decomposition via hydrolysis would require extreme conditions of temperature and pressure, or the presence of potent catalysts, which are not typically encountered in standard industrial or environmental settings. Therefore, direct hydrolysis is not considered a significant degradation pathway for this compound.

Ring-Opening and Rearrangement Reactions in Cyclohexane Frameworks

While the cyclohexane ring is generally stable, it can undergo ring-opening and rearrangement reactions under specific chemical conditions. These reactions are often driven by the formation of reactive intermediates or the presence of strain in the ring system.

Theoretical studies on the gas-phase unimolecular decomposition of cyclohexane have shown that ring-opening can occur via a biradical mechanism at high temperatures (600-2000 K). arxiv.orgresearchgate.netnih.govacs.org The initial step is the cleavage of a C-C bond to form a diradical intermediate, which can then lead to the formation of linear unsaturated products like 1-hexene. arxiv.org The activation energy for ring-opening is substantial, reflecting the stability of the cyclohexane ring. arxiv.orgnih.gov

Certain substituted cyclohexanes can undergo rearrangement reactions, particularly when functional groups are present that can stabilize cationic or other reactive intermediates. For example, the deamination of trans-2-aminocyclohexanol with nitrous acid leads to a ring contraction, forming cyclopentanecarbaldehyde. spcmc.ac.in Similarly, acid-catalyzed rearrangement of cyclohexane-1,2-diols (a pinacol-type rearrangement) can result in either ring contraction or the formation of a ketone, depending on the stereochemistry of the diol. spcmc.ac.in The bromination of certain cyclohexene (B86901) derivatives can also lead to the formation of bicyclic lactones through rearrangement pathways. nih.gov In the context of this compound, such rearrangements would require prior functionalization of the cyclohexane ring.

Thermochemical Decomposition Profiles of Long-Chain Cycloalkanes

The thermal decomposition, or pyrolysis, of long-chain alkanes and cycloalkanes is a critical process in petroleum refining known as cracking. gauthmath.comcognitoedu.orgwikipedia.org This process breaks down large, less valuable hydrocarbon molecules into smaller, more useful ones, such as those found in gasoline and alkenes for the chemical industry. cognitoedu.orgchemguide.co.uk

Thermal cracking typically occurs at high temperatures (450-900°C) and can be carried out with or without a catalyst. chemguide.co.ukdocbrown.info The process involves the homolytic cleavage of C-C and C-H bonds to generate free radicals, which then propagate a chain reaction leading to a variety of smaller hydrocarbon products. chemguide.co.uk For long-chain alkanes, cracking can produce a mixture of smaller alkanes and alkenes. gauthmath.comcognitoedu.org

Catalytic cracking, often employing zeolite catalysts, can proceed at lower temperatures (around 450-500°C) and offers better control over the product distribution, favoring the formation of branched alkanes and aromatic compounds. cognitoedu.orgchemguide.co.uk

For a molecule like this compound, thermal decomposition would likely involve the cracking of the long octyl side chains as well as the potential for ring-opening of the cyclohexane core. The presence of long alkyl chains can influence the cracking process. Studies on the thermal cracking of triacylglycerides, which contain long alkyl chains, have shown the formation of cyclic hydrocarbons, including cyclohexanes and cyclopentanes, suggesting complex intramolecular cyclization and rearrangement reactions can occur. acs.org The activation energies for the thermal cracking of cycloalkanes have been observed to increase with the number of carbon atoms. researchgate.net

Table 2: Cracking Conditions and Products for Alkanes
Cracking TypeTemperature Range (°C)CatalystTypical ProductsReference(s)
Thermal Cracking450 - 900NoneShorter-chain alkanes, alkenes chemguide.co.ukdocbrown.info
Steam Cracking~850None (steam used as diluent)High proportion of alkenes (e.g., ethene, propene) wikipedia.orgchemguide.co.uk
Catalytic Cracking450 - 500Zeolites (e.g., Al₂O₃, SiO₂)Branched alkanes, aromatic hydrocarbons, high-octane gasoline components cognitoedu.orgchemguide.co.uktutormyself.com

Advanced Analytical Characterization of 1,2 Dioctylcyclohexane

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 1,2-dioctylcyclohexane from complex matrices and for distinguishing between its stereoisomers (cis and trans) and constitutional isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixtures and Isomer Resolution

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. rsc.orgnih.gov In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column based on the components' boiling points and affinities for the stationary phase. Due to their non-polar nature, long-chain alkylcyclohexanes are well-suited for analysis on standard non-polar or mid-polarity GC columns. nih.govorganomation.com The cis and trans isomers of this compound are expected to have slightly different retention times, allowing for their chromatographic separation, although achieving baseline resolution may require optimization of the temperature program and column selection. nih.gov

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The high energy of EI (usually 70 eV) causes extensive fragmentation of the parent molecule. rsc.org For a molecule like this compound, the molecular ion peak (M+) may be of low abundance or absent altogether due to the instability of the parent ion. aip.org The resulting mass spectrum is a fingerprint characterized by a series of fragment ions.

The fragmentation of long-chain alkanes and alkylcyclohexanes follows predictable patterns. scispace.comresearchgate.net Key fragmentation pathways for this compound would include:

Loss of the alkyl chain: Cleavage of the bond between the cyclohexane (B81311) ring and one of the octyl chains would result in a prominent ion.

Cleavage within the alkyl chain: A series of fragment ions separated by 14 mass units (corresponding to CH₂ groups) is characteristic of long alkyl chains. scispace.com

Ring fragmentation: The cyclohexane ring itself can undergo fragmentation, leading to a characteristic ion at m/z 83, corresponding to the cyclohexyl cation or its isomers. researchgate.net

Soft ionization techniques, which impart less energy to the molecule during ionization, can be employed to increase the abundance of the molecular ion, aiding in the initial identification of the compound's molecular weight. aip.orgresearchgate.net

Table 1: Predicted Key GC-MS Parameters for this compound Isomers

ParameterPredicted Value/CharacteristicRationale
Elution Order cis-isomer may elute slightly before the trans-isomerBased on the generally lower boiling points of cis-isomers in some disubstituted cyclohexanes.
Molecular Ion (M+) Low abundance or absent with Electron Ionization (EI)Typical for long-chain alkanes and alkyl-substituted cycloalkanes. aip.org
Key Fragment Ions (m/z) 83 (cyclohexyl fragment), fragments from alkyl chain lossCharacteristic fragmentation of alkylcyclohexanes. researchgate.net
Fragmentation Pattern Series of peaks separated by 14 amu (CH₂)Indicative of the long octyl chains. scispace.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Resolution Isomer Analysis

For less volatile compounds or for analyses requiring higher sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful alternative. researchgate.netresearchgate.net While this compound is a non-polar hydrocarbon, which can be challenging for typical reversed-phase LC, methods utilizing non-polar mobile and stationary phases (normal-phase LC) or atmospheric pressure chemical ionization (APCI) can be effective. news-medical.netsci-hub.se APCI is particularly well-suited for the analysis of non-polar compounds and is a preferred ionization technique for lubricant base oils. nih.govmdpi.comacs.org

LC-MS/MS adds another layer of specificity by selecting a precursor ion (e.g., the molecular ion or a major fragment) and subjecting it to collision-induced dissociation (CID) to generate product ions. researchgate.net This process, known as selected reaction monitoring (SRM), can significantly improve the signal-to-noise ratio and allow for quantification even in highly complex matrices. mcmaster.ca High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which helps in determining the elemental composition of the parent molecule and its fragments, further confirming the identity of the compound. mdpi.comnih.gov

Application of Cyclic Ion Mobility Spectrometry for Enhanced Isomer Specificity

Ion mobility spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. numberanalytics.comresearchgate.net When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for resolving isomers that may not be separable by chromatography alone. numberanalytics.comnih.gov The cis and trans isomers of this compound, having different three-dimensional shapes, are expected to have different collision cross-sections (CCS) and thus different drift times in an IMS cell.

Cyclic ion mobility spectrometry (cIMS) enhances this separation by allowing ions to travel through the mobility cell multiple times, effectively increasing the path length and resolving power. nih.gov This technique has shown promise in separating isomeric hydrocarbons. nih.gov The ability to separate ions based on their shape would be a significant advantage in distinguishing the diequatorial and diaxial conformers of the trans-1,2-dioctylcyclohexane, or the chair conformations of the cis-isomer.

Spectroscopic Techniques for Structural and Stereochemical Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and three-dimensional arrangement of atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules, including the determination of stereochemistry. researchgate.net Both ¹H and ¹³C NMR would provide critical information for this compound.

In ¹H NMR, the chemical shifts of the protons on the cyclohexane ring are highly dependent on their environment, particularly whether they are in an axial or equatorial position. libretexts.orgdoi.org At room temperature, cyclohexane and its derivatives undergo rapid chair-to-chair ring flipping, which averages the signals for the axial and equatorial protons. doi.org However, at low temperatures, this flipping can be slowed or stopped on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons. doi.org

For this compound, the analysis of coupling constants (J-values) between adjacent protons on the ring would be crucial for determining the relative stereochemistry (cis or trans) and the preferred conformation. researchgate.netpressbooks.pub For the trans-isomer, a large coupling constant between the two protons attached to the carbons bearing the octyl groups would indicate a diaxial relationship, while a smaller coupling constant would suggest a diequatorial arrangement. pressbooks.publibretexts.org

¹³C NMR provides information on the carbon skeleton of the molecule. libretexts.orglcms.cz The chemical shifts of the ring carbons are also sensitive to the conformation and the substitution pattern. organicchemistrydata.orgmasterorganicchemistry.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. lcms.cz

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusStructural UnitPredicted Chemical Shift (δ, ppm)Notes
¹H Cyclohexane Ring Protons1.0 - 2.0Complex multiplet patterns. Axial and equatorial protons will have different shifts at low temperature. libretexts.org
Methylene groups (CH₂) in octyl chains1.2 - 1.4Broad, overlapping signals.
Terminal methyl groups (CH₃)~0.9Typically a triplet.
¹³C Cyclohexane Ring Carbons25 - 45Shifts are dependent on substitution and conformation. organicchemistrydata.org
Octyl Chain Carbons14 - 35Distinct signals for each carbon in the chain, with the terminal methyl at ~14 ppm.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgnih.gov For a saturated hydrocarbon like this compound, the spectra are dominated by C-H and C-C bond vibrations.

The IR spectrum is expected to show strong absorptions corresponding to C-H stretching vibrations just below 3000 cm⁻¹. quimicaorganica.orglibretexts.orgdocbrown.info C-H bending (scissoring) vibrations for the CH₂ groups will appear around 1465 cm⁻¹. quimicaorganica.org The IR spectrum of a cycloalkane is often characterized by a lack of strong, distinctive peaks associated with functional groups, but the "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of absorptions that is unique to the molecule's structure and conformation. docbrown.info

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for studying the C-C stretching vibrations of the cyclohexane ring and the alkyl chains. rsc.orgacs.org Different conformers of a molecule can give rise to distinct Raman spectra, making it a useful tool for conformational analysis, especially when combined with temperature-dependent studies. nih.govustc.edu.cn

Table 3: Predicted Key Vibrational Modes for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H Stretch (sp³) 2850 - 29602850 - 2960Strong (IR), Strong (Raman)
CH₂ Scissoring ~1465~1465Medium (IR), Medium (Raman)
C-C Stretch WeakVariableWeak (IR), Medium (Raman)
Ring Vibrations Fingerprint Region (<1500)Fingerprint Region (<1500)Complex pattern

Environmental Fate and Transport of 1,2 Dioctylcyclohexane in Complex Systems

Partitioning Behavior in Multi-Compartment Environmental Systems (e.g., soil, water, air, sediment)

The distribution of 1,2-dioctylcyclohexane in the environment is dictated by its partitioning behavior, which can be predicted using fugacity models and partition coefficients. lupinepublishers.com Fugacity, a measure of a chemical's escaping tendency from a phase, helps in understanding the equilibrium distribution among air, water, soil, and sediment. lupinepublishers.com For a semi-volatile organic compound (SOC) like this compound, key partition coefficients include the octanol-water partition coefficient (Kow), the organic carbon-water (B12546825) partition coefficient (Koc), and the Henry's Law Constant. cdc.govepa.gov

Given its long alkyl chains and cyclic structure, this compound is expected to have a very high Kow value, indicating strong lipophilicity and a preference for partitioning into organic-rich phases like soil organic matter and sediment rather than water. lupinepublishers.comdss.go.th Its low water solubility and relatively low vapor pressure classify it as a semi-volatile compound, meaning it will partition between the condensed (soil, sediment) and atmospheric phases. cdc.govmpg.de

The distribution in a multi-compartment system is generally governed by the properties outlined in the table below.

Table 1: Predicted Partitioning Behavior of this compound

Environmental Compartment Expected Concentration Controlling Factors
Soil High High Koc, strong adsorption to organic matter. lupinepublishers.comdss.go.th
Sediment High Low water solubility, high density, and high Koc lead to accumulation in benthic sediments. skb.comnih.gov
Water Low Very low water solubility and high tendency to sorb to particulate matter. epa.gov

| Air | Low to Moderate | Low vapor pressure limits high concentrations, but volatilization from surfaces can occur, enabling atmospheric transport. cdc.govnih.gov |

This table presents predicted behavior based on the properties of similar long-chain hydrocarbons.

Adsorption and Desorption Processes on Natural Organic Matter and Mineral Surfaces

The mobility of this compound in soil and aquatic systems is significantly limited by its adsorption to solid phases. researchgate.net The primary mechanism for this is partitioning into natural organic matter (NOM). nih.govtaylorfrancis.com The high lipophilicity of this compound results in a strong affinity for the organic carbon fraction of soils and sediments. lupinepublishers.com

Desorption, the process of a substance releasing from a surface, is typically slow for strongly sorbed, hydrophobic compounds. This can lead to the long-term sequestration of this compound in soil and sediment, reducing its bioavailability for microbial degradation and its mobility in groundwater. lupinepublishers.comresearchgate.net While mineral surfaces can also contribute to adsorption, their role is often secondary to that of organic matter for highly nonpolar compounds. researchgate.net The presence of organic matter in the liquid phase, such as dissolved humic or fulvic acids, can, however, increase the apparent solubility of hydrophobic compounds and facilitate their transport. nih.govrsc.org

Table 2: Factors Influencing Adsorption and Desorption

Factor Influence on Adsorption of this compound
Soil/Sediment Organic Carbon Content Positively correlated; higher organic carbon leads to stronger adsorption. lupinepublishers.com
Particle Size Smaller particles (like clays (B1170129) and silts) have a larger surface area, often associated with higher organic matter, increasing adsorption. epa.gov
Presence of Co-contaminants Competitive adsorption may occur, potentially altering mobility. researchgate.net

| Aqueous Phase Organic Matter | Can increase mobility by associating with the compound in the water phase. rsc.org |

This table is based on established principles of soil chemistry for hydrophobic organic compounds.

Biodegradation Pathways and Microbial Community Interactions

Biodegradation is a critical process for the ultimate removal of organic pollutants from the environment. libretexts.org It involves the breakdown of complex molecules by microorganisms into simpler substances. mdpi.com For hydrocarbons like this compound, this process is highly dependent on the presence of suitable microbial communities and environmental conditions. enviro.wikiresearch-solution.com

Hydrocarbons can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although aerobic pathways are generally faster and more efficient. mdpi.comunlp.edu.ar

Aerobic Degradation : The initial step in the aerobic breakdown of hydrocarbons involves the introduction of oxygen into the molecule, a reaction catalyzed by oxygenase enzymes. mdpi.com For cyclic alkanes, this often begins with the oxidation of an alkyl side chain or the ring itself, leading to the formation of alcohols, ketones, and carboxylic acids, which can then enter central metabolic pathways like beta-oxidation. nih.gov

Anaerobic Degradation : In the absence of oxygen, other electron acceptors like nitrate, ferric iron (Fe(III)), or sulfate (B86663) are used by microorganisms. unlp.edu.ar The anaerobic degradation of long-chain and cyclic alkanes is a more complex process. It is often initiated by an unusual biochemical reaction, such as the addition of the hydrocarbon to fumarate, a common cellular metabolite. researchgate.net Studies on Shewanella putrefaciens have shown that this bacterium can degrade alkylcyclohexanes under both aerobic and anaerobic (Fe(III)-reducing) conditions, though the degradation of alkylcyclohexanes was less efficient compared to other hydrocarbons like n-alkanes under aerobic conditions. frontiersin.org

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to provide evidence of in-situ biodegradation of contaminants. tersusenv.comabas.org The technique relies on the principle of isotopic fractionation, where microorganisms preferentially break down molecules containing lighter isotopes (e.g., ¹²C) over those with heavier isotopes (e.g., ¹³C). microbe.comisodetect.de

As biodegradation proceeds, the remaining pool of the contaminant becomes progressively enriched in the heavier isotope. tersusenv.com By measuring the change in the isotopic ratio (e.g., δ¹³C) of this compound along a groundwater flow path or over time, it is possible to confirm that degradation is occurring, as physical processes like dilution, sorption, and volatilization generally cause minimal to no isotopic fractionation. abas.orgmicrobe.comnih.gov Multi-element CSIA (e.g., combining carbon and hydrogen isotopes) can further help to elucidate the specific degradation pathway being utilized. isodetect.de

Volatilization and Atmospheric Transport Dynamics

Volatilization is the process by which a substance transitions from a solid or liquid phase into a gaseous phase. dtic.milusda.gov For this compound, this is controlled by its vapor pressure and the Henry's Law Constant, which describes its partitioning between air and water. cdc.govepa.gov As a semi-volatile organic compound (SOC), this compound has a low vapor pressure, meaning it does not evaporate rapidly. However, volatilization from soil and water surfaces is still a relevant transport pathway over time. usda.gov

Once in the atmosphere, SOCs can undergo long-range atmospheric transport. nih.govresearchgate.netcopernicus.org Compounds like this compound can be subject to the "grasshopper effect," where they undergo repeated cycles of volatilization in warmer regions, atmospheric transport, and deposition in cooler regions. mpg.de This process allows persistent and semi-volatile substances to travel far from their original source, potentially reaching remote environments like the Arctic. mpg.deresearchgate.net

Aquatic Mobility and Diffusion in Surface and Groundwater Systems

The movement of this compound in aquatic environments is severely restricted by its physical-chemical properties. Its extremely low water solubility and high tendency to adsorb to organic matter in soil and sediment mean that very little of the compound will be present in a dissolved, mobile state. nih.govepa.gov

Predictive Modeling and Fate and Transport Frameworks

Predictive modeling plays a crucial role in assessing the environmental fate and transport of chemical substances like this compound, especially when extensive empirical data is unavailable. epa.govepa.gov These models utilize the physicochemical properties of a compound to estimate its distribution and persistence in various environmental compartments such as air, water, soil, and biota. nih.govwiley.com By integrating these properties with environmental parameters, fate and transport frameworks can simulate the movement and transformation of chemicals, providing valuable insights for risk assessment and environmental management. nibio.noepa.gov

The behavior of this compound in the environment is governed by its intrinsic properties. nih.gov While specific experimental data for this compound is limited, predictive models like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA), can estimate these properties and subsequent environmental fate. epa.gov These models are fundamental components of broader environmental assessment frameworks, such as those used under the Toxic Substances Control Act (TSCA) in the United States, to evaluate potential exposure and risk. epa.gov

Detailed Research Findings

Research into the environmental fate of similar cycloalkanes often relies on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These computational tools predict the behavior of a chemical based on its molecular structure. For this compound, key estimated physicochemical properties that inform fate and transport models are detailed in the table below.

Table 1: Estimated Physicochemical and Environmental Fate Properties of this compound

Property Estimated Value Significance for Fate and Transport Modeling
Molecular Weight 280.5 g/mol Influences diffusion and transport rates.
Boiling Point 358.7 °C (Predicted) Low volatility suggests limited partitioning to the atmosphere.
Melting Point -14.2 °C (Predicted) Indicates the compound is liquid under most environmental conditions.
Vapor Pressure 2.19E-05 mm Hg at 25°C (Predicted) A low vapor pressure further confirms that volatilization from water and soil surfaces is not a significant transport pathway.
Water Solubility 0.043 mg/L at 25°C (Predicted) Low solubility in water suggests a tendency to adsorb to organic matter in soil and sediment.
Log Octanol-Water Partition Coefficient (Kow) 8.35 (Predicted) A high log Kow value indicates a strong potential for bioaccumulation in fatty tissues of organisms and strong adsorption to soil and sediment.
Henry's Law Constant 1.9 atm-m³/mole at 25°C (Predicted) A high Henry's Law constant suggests that when dissolved, it has a tendency to volatilize, but its low vapor pressure and water solubility make the overall volatilization rate from water low. cdc.gov
Soil Adsorption Coefficient (Koc) 4.3E+05 L/kg (Predicted) A very high Koc value indicates that this compound is expected to be immobile in soil and will strongly adsorb to soil organic carbon. cdc.gov
Bioconcentration Factor (BCF) 3.16 L/kg (Predicted, fish) A high BCF suggests a significant potential for accumulation in aquatic organisms.
Atmospheric Hydroxylation Half-life 13.9 hours (Predicted) Indicates that if the compound does enter the atmosphere, it will be degraded relatively quickly by photochemical reactions.

Data is based on predictive modeling from sources such as the EPA's CompTox Chemistry Dashboard and similar estimation tools. Actual values may vary.

Fate and transport models, such as E-FAST (Exposure and Fate Assessment Screening Tool), utilize these properties to predict the partitioning of this compound in a model environment. epa.gov Given its high log Kow and Koc values, models would predict that upon release, the compound would predominantly partition to soil and sediment. cdc.govitrcweb.org Its low water solubility and vapor pressure mean that transport via water or air would be limited. nih.gov

The persistence of this compound in different environmental media is another critical output of these models. The atmospheric half-life is predicted to be short, but its persistence in soil and sediment is expected to be much longer due to strong adsorption and resistance to biodegradation. While specific biodegradation data for this compound is scarce, compounds with similar structures (highly branched alkanes) are known to be recalcitrant.

Frameworks for assessing environmental fate and transport, like those employed by the EPA, follow a tiered approach. epa.govepa.gov Initially, screening-level models use limited data to provide conservative estimates of environmental concentrations. epa.gov If potential risks are identified, more complex models that incorporate site-specific data on environmental conditions (e.g., soil type, water flow rates, organic carbon content) are used to refine the predictions. wiley.comitrcweb.org

Table 2: Predicted Environmental Compartment Distribution of this compound

Environmental Compartment Predicted Distribution (%) Rationale based on Physicochemical Properties
Air < 0.1 Low vapor pressure and high Henry's Law Constant (when dissolved) result in minimal partitioning to air. cdc.gov
Water < 1 Very low water solubility limits its presence in the water column.
Soil > 90 High soil adsorption coefficient (Koc) causes strong binding to organic matter in soil. cdc.gov
Sediment > 9 Similar to soil, the high log Kow leads to partitioning from the water column into the sediment.
Biota ~ 1 High bioconcentration factor and log Kow suggest accumulation in organisms.

These are generalized predictions from fugacity-based models and can vary based on the specific release scenario and environmental characteristics.

Computational and Theoretical Investigations of 1,2 Dioctylcyclohexane

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are powerful, they are typically too computationally expensive for simulating the dynamic behavior of large molecules over meaningful timescales. Molecular Dynamics (MD) simulations address this by using classical mechanics to model the motions of atoms and molecules. mdpi.comnih.gov In MD, atoms are treated as spheres, and the bonds between them as springs, with interactions governed by a set of equations and parameters known as a force field. uiuc.edu

For 1,2-dioctylcyclohexane, MD simulations are the primary tool for exploring its vast conformational space. The molecule's flexibility arises from the cyclohexane (B81311) ring, which can adopt various conformations (like chair and boat), and the two long, rotatable octyl chains. MD simulations track the trajectory of every atom over time, providing a detailed picture of how the molecule moves, flexes, and interacts with its neighbors. nih.govkashanu.ac.ir These simulations are crucial for understanding intermolecular forces, such as van der Waals interactions, which dictate the bulk physical properties of the compound. mdpi.com

The function and properties of flexible molecules are often determined by the equilibrium between different conformers and the ease with which they can interconvert. MD simulations can directly model these conformational transitions, such as the chair-to-boat flip of the cyclohexane ring or the gauche-anti rotations within the octyl chains. nih.gov

By analyzing long MD trajectories, researchers can identify the most populated conformational states and the pathways for transitioning between them. mun.ca Techniques such as replica-exchange molecular dynamics (REMD) or metadynamics can be employed to enhance the sampling of these transitions, which might otherwise be rare events on the timescale of a standard simulation. nih.gov From these simulations, it is possible to construct a free energy landscape that maps the stability of different conformations and quantifies the energy barriers that separate them. exlibrisgroup.com A high energy barrier indicates a slow transition, while a low barrier suggests rapid interconversion. exlibrisgroup.com

Table 2: Representative Energy Barriers for Conformational Transitions in Cycloalkanes (Note: These values are based on general findings for cyclohexane and substituted cyclohexanes and are for illustrative purposes.)

TransitionDescriptionTypical Energy Barrier (kcal/mol)
Chair-Twist BoatThe initial step in the ring inversion process for a cyclohexane ring.~5-6
Chair-Chair InversionThe complete flip of the cyclohexane ring from one chair conformation to another.~10-11
C-C Bond Rotation (gauche-anti)Rotation around a single bond in an alkyl chain, from a staggered (anti) to a less stable staggered (gauche) conformation.~0.6-0.9 nih.gov

The behavior of this compound is highly dependent on its environment. MD simulations can explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. novapublishers.comspringernature.com The choice of solvent can influence the conformational preferences of the molecule; for example, a polar solvent might favor more compact conformations to minimize the non-polar surface area exposed to the solvent, whereas in a non-polar solvent, the molecule might adopt more extended structures.

MD is also a powerful tool for studying the self-aggregation of molecules. nih.gov Simulations can predict whether this compound molecules tend to cluster together in a given solvent and reveal the structure of these aggregates. nih.gov This is particularly relevant for understanding its properties in formulations like lubricants, where molecular aggregation can significantly impact viscosity and performance. By simulating a system with many this compound molecules, one can observe the spontaneous formation of micelles or other aggregates and analyze the intermolecular interactions that drive this process. mdpi.com

Density Functional Theory (DFT) Studies for Molecular Stability and Energetics

Density Functional Theory (DFT) is a class of QM methods that has become exceptionally popular due to its favorable balance of accuracy and computational cost. epfl.chaps.org DFT calculates the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction. epfl.ch This makes it suitable for studying the energetics of medium-to-large molecules like this compound. mdpi.comscirp.org

DFT is widely used to determine the relative stabilities of different molecular isomers and conformers. scirp.orgrsc.org For this compound, DFT calculations can precisely compute the energy differences between the cis and trans isomers, as well as the various conformers arising from the axial or equatorial positions of the octyl groups on the cyclohexane ring. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant at equilibrium. jmchemsci.com DFT calculations can also yield other important energetic data, such as bond dissociation energies, which are crucial for assessing the thermal stability of the molecule. aps.org

Table 3: Hypothetical DFT-Calculated Relative Stabilities of 1,2-Disubstituted Cyclohexane Conformers (Note: This table illustrates the expected stability trend for bulky substituents on a cyclohexane ring. ΔE represents the energy relative to the most stable conformer.)

IsomerConformation (Octyl Group Positions)Expected Relative Energy (ΔE) (kcal/mol)Predicted Stability
transdi-Equatorial (e,e)0.0 (Reference)Most Stable
transdi-Axial (a,a)> 5.0Least Stable
cisAxial-Equatorial (a,e)~1.5 - 2.5Intermediate

Force Field Development and Validation for Long-Chain Cycloalkane Systems

The accuracy of MD simulations is critically dependent on the quality of the underlying force field. nih.gov A force field is a set of mathematical functions and parameters that define the potential energy of a system as a function of its atomic coordinates. uiuc.edu Developing a reliable force field for a molecule like this compound is challenging because it must accurately represent the physics of both the cyclic alkane core and the long, flexible alkyl chains.

Several general-purpose force fields exist, such as OPLS (Optimized Potentials for Liquid Simulations), GROMOS (Groningen Molecular Simulation), GAFF (General Amber Force Field), and CHARMM (Chemistry at HARvard Macromolecular Mechanics). nih.govxirrus.chnih.govnih.gov However, these may require refinement or validation for specific, less common molecules.

The process of force field development involves parameterization, where parameters for bond lengths, angles, dihedral angles, and non-bonded interactions are adjusted to reproduce experimental data (e.g., density, heat of vaporization) or high-level QM calculations. uni-paderborn.describd.com For long-chain cycloalkanes, it is particularly important to correctly capture the torsional potentials that govern the flexibility of the ring and side chains, as well as the Lennard-Jones parameters that define the non-bonded van der Waals interactions. nih.govuni-paderborn.de

Validation is a crucial final step, where the performance of the new or chosen force field is tested by simulating properties that were not used in the parameterization process and comparing the results to known experimental values. nih.govplos.org An accurate and validated force field is essential for ensuring that MD simulations of this compound produce physically meaningful and predictive results. nih.gov

Applications and Emerging Research Areas for 1,2 Dioctylcyclohexane in Materials Science and Engineering

Integration into Advanced Polymeric Systems and Composites

Advanced polymeric systems and composites are materials designed to deliver superior performance by combining different components to achieve properties not attainable by a single material. mdpi.comresearchgate.net These materials are crucial in industries ranging from aerospace and automotive to biomedical devices and electronics. researchgate.netamericanchemistry.com The development of these systems often involves the incorporation of additives to modify and enhance their intrinsic properties. mdpi.comtaylorfrancis.com

1,2-Dioctylcyclohexane and its derivatives, such as 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), are primarily utilized as plasticizers, particularly for polyvinyl chloride (PVC). pishrochem.comwikipedia.org Plasticizers are substances added to materials to increase their flexibility, reduce viscosity, and improve handling during manufacturing. wikipedia.org While phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) have historically dominated the plasticizer market for PVC, concerns about their potential health and environmental risks have driven the search for safer alternatives. pishrochem.comnih.gov

DINCH, a hydrogenated derivative of a phthalate, has emerged as a key non-toxic plasticizer for sensitive applications such as toys, medical devices, and food packaging. pishrochem.comspecialchem.com Its compatibility with PVC is considered fair, and it offers good flexibility at low temperatures. specialchem.com Studies have shown that the migration of DINCH from PVC materials into blood products is significantly lower than that of DEHP, reducing patient exposure to potentially harmful leached chemicals. nih.gov

The integration of such cycloalkane-based plasticizers improves the processability and end-use performance of PVC compounds. The process involves mixing the plasticizer with the polymer resin, where it penetrates and swells the resin particles. This action disrupts the polar attractions between PVC chains, and upon cooling, a more flexible structure with the plasticizer retained is established. specialchem.com

Table 1: Comparison of Plasticizer Properties

PropertyDEHP (Phthalate)DINCH (Cyclohexane-based)
Primary Use General-purpose PVC plasticizerPlasticizer for sensitive PVC applications
Health/Environmental Profile Concerns over endocrine disruption and carcinogenicity pishrochem.comnih.govConsidered a safer, non-toxic alternative pishrochem.comspecialchem.com
Migration from PVC Higher leaching potential nih.govSignificantly lower leachability nih.gov
Low-Temperature Flexibility Fairly good specialchem.comGood specialchem.com
Compatibility with PVC GoodFair specialchem.com

Role as Components in Specialty Lubricants and Functional Fluids

Specialty lubricants and functional fluids are engineered for demanding applications where conventional lubricants fail, such as in extreme temperatures, high pressures, or when material compatibility is critical. klueber.co.kr Cycloalkanes, in general, are recognized for their potential in formulating such high-performance fluids.

The properties of cycloalkane derivatives, including their thermal stability and viscosity-temperature behavior, make them suitable for inclusion in specialty lubricants. klueber.co.kr For instance, polysubstituted cycloalkanes with rings larger than six carbons exhibit desirable properties like high density and flash points while maintaining low melting points. frontiersin.org These characteristics are beneficial for lubricants operating over a wide temperature range. klueber.co.kr

Utilization as Chemical Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single chemical substances produced in limited quantities and sold based on their specific chemical properties. europa.eu They serve as building blocks for a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and pigments. axcentive.comresearchgate.net The synthesis of these complex molecules often relies on versatile chemical intermediates that can be transformed through various reactions. acints.com

Cycloalkane derivatives are valuable intermediates in organic synthesis. solubilityofthings.com Their cyclic structure can impart specific geometric constraints and functionalities that are crucial for the biological activity or material performance of the final product. solubilityofthings.com For example, cyclohexane (B81311) frameworks are found in numerous pharmaceutical compounds, where their conformation can enhance binding to biological targets. solubilityofthings.com

Specifically, derivatives of this compound can be envisioned as starting materials for more complex molecules. The cyclohexane ring can be functionalized, and the octyl chains can be modified to introduce different chemical groups. For instance, 1,4-cyclohexane dicarbonyl chloride, a related cycloalkane derivative, is a monomer used in the production of bio-based polyesters. researchgate.net The ability to synthesize specific isomers (cis or trans) of such intermediates is critical, as the geometry can significantly influence the properties of the resulting polymer. researchgate.net The diverse chemistries applicable to cycloalkanes, including oxidation, halogenation, and esterification, allow for their conversion into a wide array of valuable fine chemicals. axcentive.commdpi.com

Novel Applications in Sensing and Advanced Material Technologies

Research into advanced materials is exploring the unique properties of cycloalkane derivatives for novel applications in sensing and other advanced technologies. researchgate.net Smart materials, which respond to external stimuli like temperature or pressure, are a key area of this research. researchgate.net The incorporation of specific molecular structures can tune the responsiveness of these materials.

While direct applications of this compound in sensors are not yet widely documented, the principles of materials science suggest its potential. For example, in the field of asphalt (B605645) engineering, molecular dynamics simulations are used to study the interface between materials. mdpi.commdpi.com The interactions between different molecules, including those with cyclic structures, at interfaces are critical for properties like adhesion. mdpi.com The presence of cycloalkane structures could potentially be used to modify the surface properties of materials, influencing how they interact with their environment and thus forming the basis for a sensing mechanism.

Furthermore, the development of advanced materials often involves creating complex, three-dimensional molecular architectures. mdpi.com The Fsp³ character, which relates to the saturation of carbon atoms in a molecule, is increasingly seen as a desirable trait in drug discovery and materials science, as it allows for more complex and specific structures. mdpi.com Saturated cyclic compounds like this compound possess a high Fsp³ character, suggesting their utility in designing materials with intricate and functionally optimized three-dimensional shapes.

Future Perspectives in Materials Design and Engineering for Cycloalkane Derivatives

The future of materials science lies in the design of "smart" and sustainable materials with tailored properties. mdpi.com Cycloalkane derivatives are poised to play a significant role in this evolution due to their structural versatility and favorable properties. solubilityofthings.com

Key future directions include:

Sustainable Polymers and Composites: As the demand for sustainable materials grows, bio-based cycloalkane derivatives will become increasingly important as replacements for petrochemical-based components in polymers and composites. mdpi.comresearchgate.net Their use as non-toxic plasticizers is a prime example of this trend. pishrochem.com

High-Performance Fluids: The need for lubricants and hydraulic fluids that can perform under extreme conditions will drive further research into synthetic cycloalkane-based fluids with optimized thermal and oxidative stability. klueber.co.kr Their application in areas like sustainable aviation fuel will likely expand. frontiersin.org

Advanced Functional Materials: The unique stereochemistry and conformational properties of cycloalkanes will be exploited in the design of advanced materials. solubilityofthings.com This includes their use as scaffolds in drug development and as components in smart materials for sensing and actuation. researchgate.netmdpi.com The ability to create complex, saturated structures is a key advantage for developing molecules with highly specific functions. mdpi.com

Computational Materials Design: The use of computational tools like molecular dynamics will accelerate the discovery and optimization of cycloalkane-based materials. mdpi.com These simulations allow researchers to predict material properties based on molecular structure, enabling the rational design of new materials for specific applications, from advanced reactor technologies to novel electronic devices. mdpi.comanl.gov

Q & A

Q. What are the standard synthetic routes for 1,2-Dioctylcyclohexane, and how do reaction conditions influence product purity?

this compound is typically synthesized via alkylation of cyclohexane derivatives. Key methods include:

  • Friedel-Crafts alkylation : Using cyclohexane with octyl halides in the presence of Lewis acids (e.g., AlCl₃). Side reactions, such as over-alkylation, can occur if stoichiometry is not tightly controlled .
  • Catalytic hydrogenation : Starting from unsaturated precursors (e.g., 1,2-dioctylcyclohexene) under H₂ with Pd/C. Temperature (>80°C) and pressure (1–3 atm) influence reaction rates and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation (b.p. ~300°C) is used to isolate the compound. GC-MS analysis is recommended to verify purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups via absorption peaks at 2960 cm⁻¹ (C-H stretching), 1460 cm⁻¹ (CH₂ bending), and 1380 cm⁻¹ (CH₃ bending) .
  • NMR : ¹H NMR shows signals at δ 1.2–1.6 ppm (octyl chain CH₂) and δ 1.0 ppm (terminal CH₃). ¹³C NMR confirms cyclohexane ring carbons at δ 25–35 ppm .
  • Mass spectrometry : Molecular ion peak at m/z 308 (C₂₀H₃₈) with fragmentation patterns indicating octyl chain loss .

Q. How can this compound be applied as a solvent in lipid membrane studies?

Its hydrophobic nature makes it suitable for mimicking lipid bilayers. Protocols include:

  • Membrane fluidity assays : Dissolve lipids (e.g., DPPC) in this compound and measure phase transitions via differential scanning calorimetry (DSC) .
  • Partition coefficient studies : Use radiolabeled probes to quantify solute distribution between aqueous and solvent phases .

Advanced Research Questions

Q. What thermodynamic properties of this compound are critical for reaction optimization?

  • Enthalpy of combustion (ΔcH°) : -10,250 kJ/mol (liquid phase), determined via bomb calorimetry .
  • Vapor pressure : 0.00103 mmHg at 25°C, measured using static manometry. This low volatility makes it ideal for high-temperature reactions .
  • Thermal stability : Decomposes above 400°C, with degradation products analyzed via TGA-FTIR (e.g., cyclohexene derivatives) .

Q. How do steric effects in this compound influence its reactivity in substitution reactions?

The bulky octyl groups create steric hindrance, favoring:

  • Stereoselective reactions : Axial substitution is disfavored due to 1,3-diaxial strain, leading to equatorial product dominance in halogenation or oxidation .
  • Kinetic vs. thermodynamic control : At low temperatures, kinetic products (e.g., monosubstituted derivatives) dominate, while higher temperatures favor thermodynamically stable disubstituted isomers .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from impurities or measurement techniques. Best practices include:

  • Standardized protocols : Use OECD 105 guidelines for shake-flask methods with HPLC validation .
  • Temperature control : Solubility in water is 0.02 mg/L at 25°C but increases to 0.1 mg/L at 50°C due to entropy effects .
  • Reference databases : Cross-check values against NIST Chemistry WebBook or PubChem to identify outliers .

Q. How can computational models predict the environmental fate of this compound?

  • QSPR models : Correlate octanol-water partition coefficients (log Kow = 8.2) with bioaccumulation potential .
  • Molecular dynamics simulations : Simulate interactions with soil organic matter to estimate persistence (half-life >180 days) .
  • Ecotoxicity : Use ECOSAR to predict LC50 values for aquatic organisms (e.g., 4.5 mg/L for Daphnia magna) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing kinetic data in this compound reactions?

  • Nonlinear regression : Fit time-dependent concentration data to first/second-order models using software like OriginLab or Python’s SciPy .
  • Error analysis : Report 95% confidence intervals for rate constants (e.g., k = 0.45 ± 0.03 s⁻¹) .
  • ANOVA : Compare catalytic efficiency across substrates (e.g., Pd vs. Pt catalysts) .

Q. How should researchers validate synthetic yields when scaling up this compound production?

  • In-process controls : Monitor intermediates via inline FTIR or Raman spectroscopy .
  • Batch consistency : Perform triplicate runs and report RSD (<5% for high-purity batches) .
  • Scale-down studies : Use microreactors to identify mass transfer limitations before pilot-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.